3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene
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Overview
Description
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-methyl-1-propene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative of 3,5-dimethoxyphenyl with a suitable alkene precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond in the propene moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The compound’s interaction with cellular enzymes and receptors can modulate various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenylacetonitrile: Shares the 3,5-dimethoxyphenyl group but differs in the functional group attached to the phenyl ring.
3’,5’-Dimethoxyacetophenone: Contains a similar phenyl group with methoxy substituents but has a different core structure.
3,5-Dimethylphenyl isocyanate: Similar in having a substituted phenyl ring but with different substituents and functional groups.
Uniqueness
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a 3,5-dimethoxyphenyl group with a 2-methyl-1-propene moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKPTZAURBAFLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572601 |
Source
|
Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204846-44-6 |
Source
|
Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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